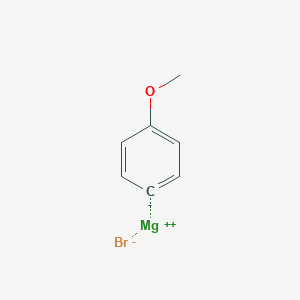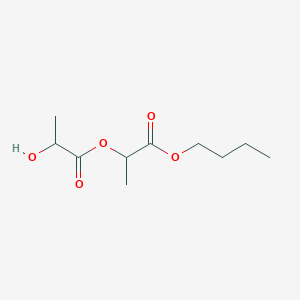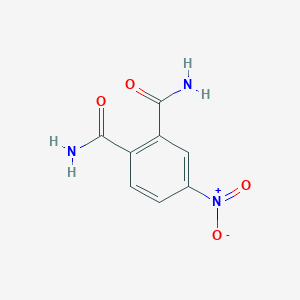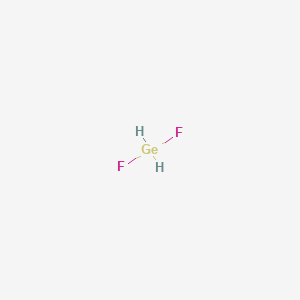
Difluorogermane
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Selective Difluoromethylation and Monofluoromethylation Reactions : Difluorogermane-related compounds are used in selective difluoromethylation and monofluoromethylation reactions. These processes are crucial for introducing fluorine atoms into organic molecules, which is important in life science and materials science-related applications. Fluorinated molecules often exhibit enhanced biological activity and stability (Hu, Zhang, & Wang, 2009).
Transition-Metal-Catalyzed Difluoroalkylation : Difluorogermane derivatives are used in transition-metal-catalyzed difluoroalkylation reactions. These reactions are pivotal for synthesizing difluoroalkylated arenes, which are significant in modulating the bioactivities of organic molecules. The process involves various modes like nucleophilic, electrophilic, radical difluoroalkylation, and metal-difluorocarbene coupling, offering versatile routes to diverse difluoroalkylated compounds (Feng, Xiao, & Zhang, 2018).
Regio- and Enantioselective Bromocyclization of Difluoroalkenes : Research has focused on developing methods to access compounds containing difluoromethylene groups, which are valuable for their pharmacological properties. Difluorogermane derivatives are used in bromocyclization reactions to produce heterocycles with RCF2Br, highlighting the method's utility in synthesizing enantioenriched α,α-difluoromethylene-containing products (Miller, Kim, Gibson, Derrick, & Toste, 2020).
Infrared Absorption Cross Sections for Atmospheric Remote Sensing : Difluorogermane-related compounds like difluoromethane are studied for their infrared absorption cross sections. This is crucial for monitoring atmospheric gases and understanding their impact on climate change. Such research aids in better remote sensing and atmospheric modeling (Harrison, 2021).
Catalytic Difluorocarbene Transfer : Research in catalytic difluorocarbene transfer has led to the development of methods that enable access to diversified fluoroalkylated arenes. This process is significant for pharmaceuticals, agrochemicals, and material sciences, where the introduction of fluoroalkyl groups can significantly alter the properties of the molecules (Fu, Xue, Zhang, Xiao, Zhang, Guo, Leng, Houk, & Zhang, 2019).
Solid-State NMR and EPR Studies : Difluorogermane compounds have been studied using solid-state nuclear magnetic resonance (NMR) and electron paramagnetic resonance (EPR) to understand their structural and electronic properties. Such studies are foundational for developing new materials and understanding the behavior of fluorinated compounds (Dubois, Giraudet, Guérin, Hamwi, Fawal, Pirotte, & Masin, 2006).
Insights into the Interaction between Difluoromethane and Titanium Dioxide : Understanding the interaction between difluoromethane (a related compound to difluorogermane) and titanium dioxide provides insights into potential photocatalytic applications for environmental cleanup and atmospheric pollutant removal (Scaranto, Moro, Tasinato, Stoppa, & Giorgianni, 2015).
Precursors of Halogenated Germenes : Difluorogermanes serve as potential precursors for halogenated germenes, compounds that have applications in organic synthesis and potentially in material science (Anselme, Couret, Escudié, & Satgé, 1991).
Mecanismo De Acción
The mechanism of action of difluorogermane is not specified in the search results. Typically, the mechanism of action refers to how a substance produces an effect in a biological system. As difluorogermane is a chemical compound used in semiconductor production, its mechanism of action would likely relate to its chemical properties and how it interacts with other substances in the manufacturing process .
Propiedades
IUPAC Name |
difluorogermane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F2GeH2/c1-3-2/h3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMORSIGFWJDPMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[GeH2]F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F2GeH2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30930462 | |
| Record name | Difluorogermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30930462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Difluorogermane | |
CAS RN |
13940-63-1, 14986-65-3 | |
| Record name | Germanium difluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013940631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Difluorogermane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014986653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Difluorogermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30930462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the basic structure of Germanium Difluoride (GeF2)?
A1: [, ] Germanium Difluoride exists as a strong fluorine-bridged chain polymer in its solid state. The primary structural unit is a trigonal pyramid consisting of one germanium atom at the apex and three fluorine atoms forming the base. The Ge-F bond lengths within this pyramid vary: 1.79 Å, 1.91 Å, and 2.09 Å. [] These chains are further linked by weaker fluorine bridges between germanium atoms of adjacent chains. The fluorine atom involved in this weaker bridge is located 2.57 Å from the germanium atom. [] This structure is consistent with the steric influence of the lone pair of electrons on the germanium atom, suggesting a distorted trigonal bipyramidal arrangement around the germanium with the lone pair occupying an equatorial position. []
Q2: What spectroscopic data is available for Germanium Difluoride?
A2: [, , ] Several spectroscopic techniques have been employed to characterize GeF2. UV photoelectron spectroscopy has been used to study the transient species. [] Infrared and Raman spectroscopic analyses have identified key vibrational modes for both the monomeric GeF2 and its dimer, (GeF2)2. In the monomer, the symmetric stretching mode (ν1) appears at 653 cm-1 in Raman spectra. [] Dimerization leads to shifts in the Ge-F stretching modes, observed at 665 cm-1 and 478 cm-1 in infrared and 669 cm-1, 465 cm-1, and 424 cm-1 in Raman. [] These spectral data support a centrosymmetric, non-planar C2h structure for the dimer, featuring a double fluorine bridge. [] Microwave spectroscopy studies on GeF2, particularly focusing on its various isotopomers, have yielded valuable information regarding its rotational transitions and hyperfine structure arising from 19F spin-spin and spin-rotation interactions. [] Analysis of these interactions provides insights into the F-F internuclear distances within the molecule. []
Q3: How is Germanium Difluoride typically prepared?
A3: [, ] One common method for preparing Germanium Difluoride involves the reduction of Germanium Tetrafluoride (GeF4) using metallic germanium. [] This reaction highlights the difluoride's existence as an intermediate oxidation state of germanium. Additionally, GeF2 can be synthesized through the reaction of germanium with Hydrogen Fluoride (HF) in the appropriate stoichiometric ratio. []
Q4: What are some notable chemical properties of Germanium Difluoride?
A4: [, ] Germanium Difluoride is characterized as a white solid with a melting point of 110°C. [] It exhibits strong reducing properties, attributed to the germanium atom's intermediate oxidation state. [] This reactivity makes it a valuable precursor in the synthesis of various organogermanium compounds, particularly those containing Ge-F bonds. [] For example, GeF2 reacts with nucleophiles like lithium or sodium salts of fluorenyl derivatives to yield mesitylfluorenyl- or difluorenyldimethoxygermanes, which can be further transformed into dichloro- or difluorogermanes. []
Q5: Are there any known applications of Germanium Difluoride?
A5: [, ] While not as widely used as its tetrafluoride counterpart, GeF2 plays a crucial role as a precursor in synthetic chemistry. Its reactivity allows for the development of new organogermanium compounds, including germaphosphenes, which possess a germanium-phosphorus double bond. [, ] These compounds, in turn, exhibit unique reactivity towards various substrates like aldehydes, ketones, and nitrones, undergoing cycloaddition reactions. [] This exploration into novel germanium-containing compounds may lead to advancements in areas like catalysis and materials science.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




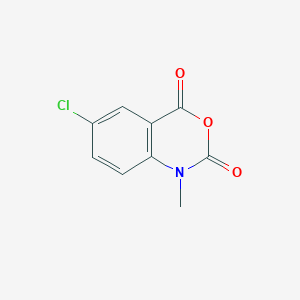
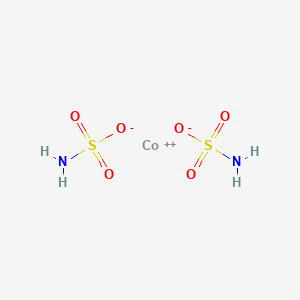

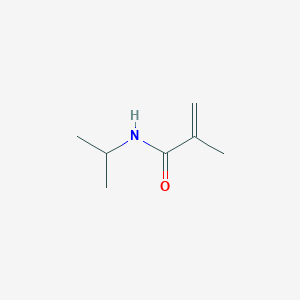
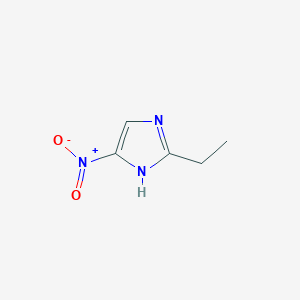
![8-Methylthiazolo[4',5':5,6]benzo[1,2-d]isothiazol-2-amine](/img/structure/B77944.png)

